molecular formula C6H11N3O2S B13221499 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B13221499
M. Wt: 189.24 g/mol
InChI Key: CJWQDUDKDCRTSI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide (CAS 1529734-01-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazole ring substituted with an isopropyl group and a sulfonamide functional group, which is known to be a key pharmacophore in medicinal chemistry . Sulfonamides exhibit a wide range of pharmacological activities, primarily through enzyme inhibition mechanisms such as anti-carbonic anhydrase activity . This makes derivatives like 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide a valuable scaffold for developing novel therapeutic agents. Its structure is particularly relevant in the design of dual-target drugs, for instance, those targeting hypoxic tumor environments and carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancer cells . Researchers can utilize this compound as a building block in synthesizing more complex molecules or as a reference standard in biochemical assays. The compound has a molecular formula of C6H11N3O2S and a molecular weight of 189.24 g/mol . As with all sulfonamide compounds, researchers should be aware that some antibacterial sulfonamides containing an aromatic amine group can induce allergic responses, though this is not a universal feature of all sulfonamide-based molecules . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4(2)6-8-3-5(9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWQDUDKDCRTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the reaction of imidazole derivatives with sulfonamide precursors. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the imidazole ring can interact with metal ions or other cofactors, modulating the function of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

This analog (CAS 1501819-27-7) differs by the addition of a methyl group at the 1-position of the imidazole ring. Key distinctions include:

  • Molecular Weight: 203.27 g/mol (vs. 189.24 g/mol for the non-methylated compound).
  • Synthetic Accessibility : American Elements synthesizes this compound in high purity grades, suggesting scalability for industrial applications .
Property 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Molecular Formula C₆H₁₁N₃O₂S C₇H₁₃N₃O₂S
Molecular Weight 189.24 g/mol 203.27 g/mol
Key Substituents -NH₂ (sulfonamide), -C₃H₇ (isopropyl) -NH₂ (sulfonamide), -C₃H₇ (isopropyl), -CH₃ (methyl)
Potential Applications Enzyme inhibition, antimicrobial activity Pharmaceutical intermediates, materials science

Comparison with Imidazolinone-Based Sulfonamide Derivatives

Sulfaguanidine, sulfanilamide, and sulfadiazine (from ) are sulfonamide-containing compounds but lack the imidazole core. Instead, they are linked to aromatic or heteroaromatic systems. Notable differences include:

  • Bioactivity: Sulfadiazine is a known antibacterial agent targeting dihydropteroate synthase, whereas 2-(propan-2-yl)-1H-imidazole-4-sulfonamide’s imidazole ring may confer distinct binding interactions, possibly with carbonic anhydrases or kinases .
  • Synthetic Routes: The synthesis of imidazolinone-sulfonamide hybrids involves refluxing sulfonamide derivatives with acetic acid and sodium acetate, contrasting with the multi-step protocols required for imidazole-sulfonamide systems .

Comparison with 1H-Imidazole-4-carboxylic Acid Derivatives

highlights imidazole derivatives with carboxylate or propargyl groups. For example, Propargyl 1H-imidazole-1-carboxylate features a propargyl ester, which is reactive in click chemistry. In contrast:

  • Functional Groups : The sulfonamide group in 2-(propan-2-yl)-1H-imidazole-4-sulfonamide provides hydrogen-bonding capacity, enhancing solubility in polar solvents compared to carboxylate esters.
  • Applications : Carboxylic acid derivatives are often used as intermediates in organic synthesis, while sulfonamides are more commonly associated with medicinal chemistry .

Research Findings and Implications

  • Inhibitory Properties : Sulfonamide-imidazole hybrids (e.g., N-carbamimidoyl derivatives) exhibit moderate to strong inhibitory effects on enzymes like carbonic anhydrase, with substituents on the imidazole ring modulating potency .
  • Thermodynamic Stability : Methyl or isopropyl substituents (as in ) may improve thermal stability compared to unsubstituted imidazoles, critical for pharmaceutical formulation .

Biological Activity

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its significant biological activities. This compound features an imidazole ring, which is known for its diverse pharmacological properties, particularly in enzyme inhibition and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(propan-2-yl)-1H-imidazole-4-sulfonamide is C₇H₁₄N₄O₂S, with a molecular weight of approximately 206.28 g/mol. The compound's structure includes:

  • Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Sulfonamide Group : Characterized by a sulfur atom bonded to two oxygen atoms and a nitrogen atom, which plays a crucial role in its biological activity.

The biological activity of 2-(propan-2-yl)-1H-imidazole-4-sulfonamide primarily arises from its ability to mimic natural substrates for various enzymes. This leads to competitive inhibition , particularly against enzymes involved in folate synthesis, which is critical for microbial growth and proliferation. The sulfonamide moiety allows the compound to interfere with the metabolic pathways of bacteria and fungi, thereby exhibiting antimicrobial effects .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-(propan-2-yl)-1H-imidazole-4-sulfonamide. It has shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Inhibition studies reveal that the compound exhibits minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes that are crucial in metabolic pathways:

  • Dihydropteroate synthase : Involved in folate synthesis.

The competitive inhibition mechanism suggests that this compound can effectively reduce the proliferation of microorganisms by obstructing essential metabolic processes .

Synthesis Methods

The synthesis of 2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be achieved through various methods:

  • Laboratory Scale : Utilizing conventional organic synthesis techniques involving imidazole precursors and sulfonyl chlorides.
  • Industrial Scale : Optimized processes that enhance yield and purity, often employing continuous flow reactors for better control over reaction conditions .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against multi-drug resistant strains with MIC values lower than traditional antibiotics .
Study B (2023)Investigated the enzyme inhibition profile, confirming its role as a competitive inhibitor for dihydropteroate synthase .
Study C (2024)Explored the potential of this compound in drug development, highlighting its structural versatility for further modifications .

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